

# SC-560: A Technical Review of a Selective COX-1 Inhibitor

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## Compound of Interest

Compound Name: SC-50605

Cat. No.: B1681512

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1][2][3][4][5][6] As a member of the diaryl heterocycle class of compounds, it has been instrumental in elucidating the distinct physiological and pathological roles of COX-1 versus COX-2.[2][3] This technical guide provides an in-depth review of the existing literature on SC-560, focusing on its mechanism of action, pharmacological effects, and its application in research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

## Quantitative Data on SC-560 Inhibition

The inhibitory activity of SC-560 has been quantified across various studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Inhibitory Potency of SC-560

Target Enzyme	IC50 Value	Fold Selectivity (COX-2/COX-1)	Reference
COX-1	9 nM	~700-1000	[1][2][3][5]
COX-2	6.3 µM	~700	[1][2][3]
COX-1	0.007 µM	>10,000	[7]
COX-2	75 µM	>10,000	[7]

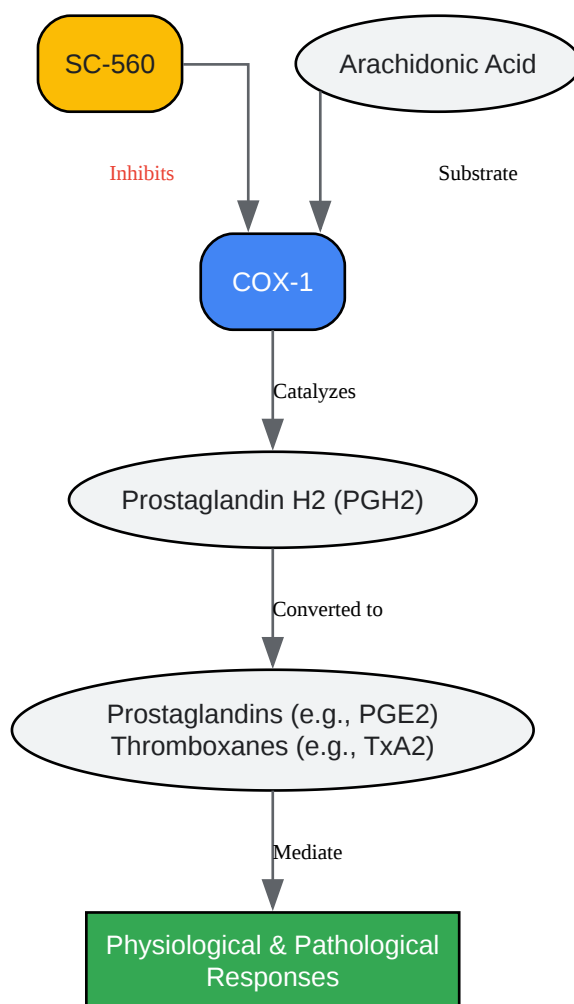
Table 2: Effects of SC-560 on Prostanoid Production

Prostanoid	System	Effect	Reference
Prostaglandin E2 (PGE2)	Gastric & Dermal Tissue (in rats)	Inhibition	[2][4]
Thromboxane B2 (TxB2)	Platelets (in rats)	Inhibition	[2][4]
Total Prostanoids	Various rat tissues (ileum, lymph nodes, bladder, aorta, kidney)	Significant decrease	[8]

## Mechanism of Action and Signaling Pathways

SC-560 exerts its effects primarily through the selective inhibition of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins and thromboxanes.[2] By blocking COX-1, SC-560 effectively reduces the production of these lipid mediators.

The downstream consequences of COX-1 inhibition by SC-560 extend to several critical signaling pathways implicated in inflammation, angiogenesis, and cancer progression. Notably, the reduction in prostaglandin E2 (PGE2) levels can impact the activation of the NF-κB and VEGF signaling pathways.

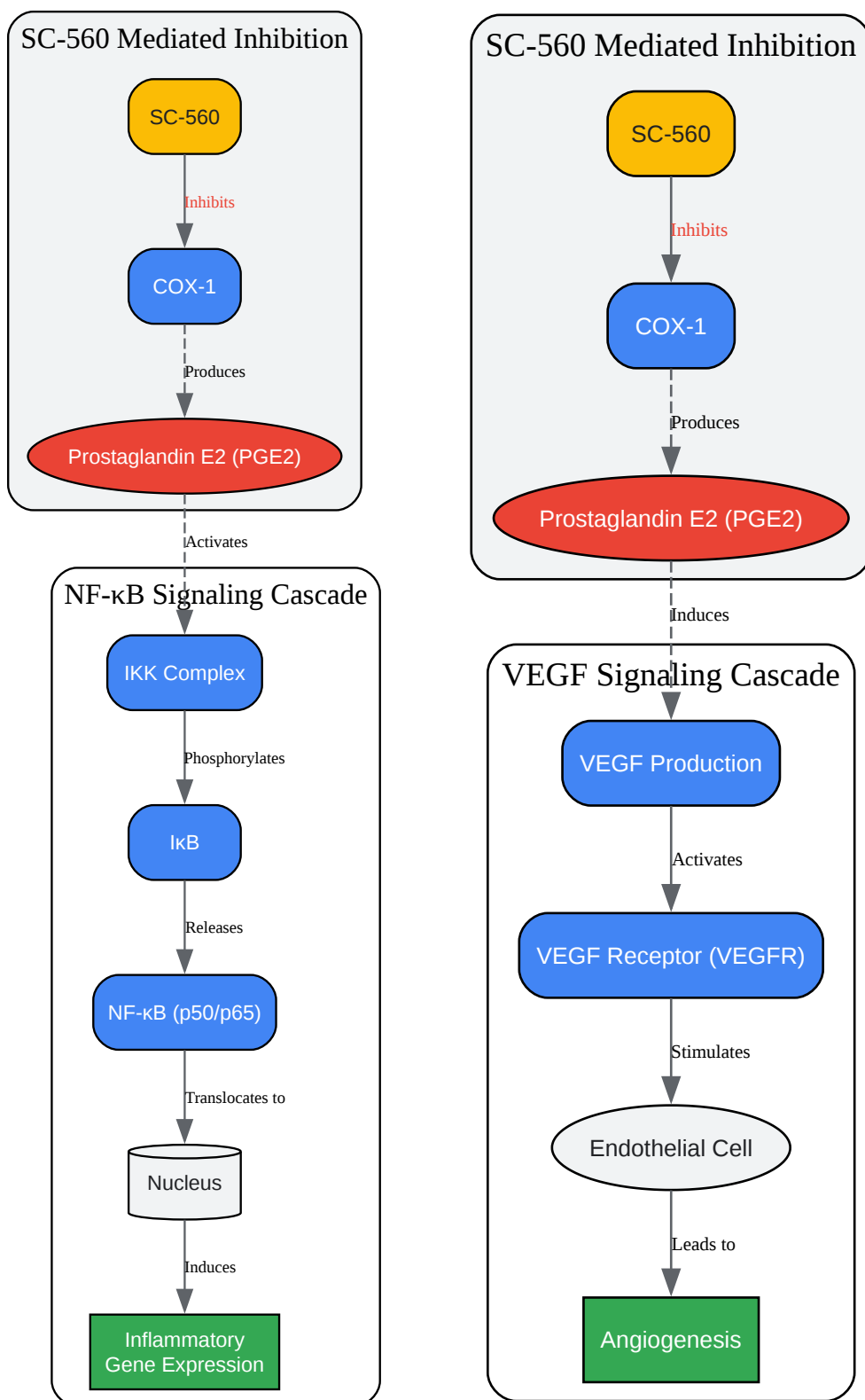


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**Figure 1:** Mechanism of action of SC-560.

## Impact on NF- $\kappa$ B Signaling

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a crucial regulator of inflammation and cell survival. Prostaglandins, particularly PGE2, can modulate NF- $\kappa$ B activity. By reducing PGE2 synthesis, SC-560 can indirectly influence NF- $\kappa$ B-mediated gene expression, which is often implicated in inflammatory diseases and cancer.



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